molecular formula C10H11N3O3 B11765495 4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid

4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid

Cat. No.: B11765495
M. Wt: 221.21 g/mol
InChI Key: WPJBZYYZBRUCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid is a heterocyclic compound that contains a pyrrolo[2,1-f][1,2,4]triazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid, can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents under controlled conditions . Another method includes the formation of triazinium dicyanomethylide followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for yield and purity. Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases and viral enzymes. By binding to these targets, the compound can inhibit their activity, leading to therapeutic effects. The pathways involved include the inhibition of kinase signaling pathways and the disruption of viral replication processes .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

4-oxo-7-propan-2-yl-3H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c1-5(2)7-3-6(10(15)16)8-9(14)11-4-12-13(7)8/h3-5H,1-2H3,(H,15,16)(H,11,12,14)

InChI Key

WPJBZYYZBRUCPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C2N1N=CNC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.